![molecular formula C14H19N3S2 B1318427 4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 847503-24-6](/img/structure/B1318427.png)
4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
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Description
4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H19N3S2 and its molecular weight is 293.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Chemistry
Triazoles are widely used in pharmaceutical chemistry due to their therapeutic properties. They serve as core structures for developing drugs with antifungal, antibacterial, antiviral, anticancer, anticonvulsant, anti-inflammatory, and antitubercular activities .
Agrochemicals
In the agrochemical industry, triazoles are utilized as fungicides and herbicides. They help protect crops from fungal diseases and control weed growth .
Materials Research
Triazoles make excellent ligands for iron and other metals. This property is exploited in materials research for developing corrosion inhibitors in radiators and cooling systems .
Organic Synthesis
Triazoles are important building blocks in organic synthesis. They are used to create complex molecular structures due to their versatility and reactivity .
Polymer Chemistry
In polymer chemistry, triazoles contribute to the synthesis of polymers with specific properties. They are used to enhance the stability and durability of materials .
Supramolecular Chemistry
The unique structure of triazoles allows them to form host-guest complexes in supramolecular chemistry. This application is significant for creating molecular sensors and switches .
Bioconjugation
Triazoles are employed in bioconjugation techniques for attaching biomolecules to various substrates. This is crucial for drug delivery systems and diagnostic assays .
Fluorescent Imaging
Due to their fluorescent properties, triazoles are used in imaging techniques. They help visualize biological processes and structures .
properties
IUPAC Name |
3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S2/c1-8(2)17-13(15-16-14(17)18)11-7-19-12-6-9(3)4-5-10(11)12/h7-9H,4-6H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKIGPJKYWWAAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C3=NNC(=S)N3C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110223 |
Source
|
Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
847503-24-6 |
Source
|
Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847503-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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